5-Bromo-4-chloro-2,3-difluorophenylboronic acid
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Overview
Description
5-Bromo-4-chloro-2,3-difluorophenylboronic acid: is an organoboron compound with the molecular formula C6H3BBrClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2,3-difluorophenylboronic acid is a type of organoboron compound Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to palladium in a process known as transmetalation . This reaction is part of a larger process that also involves the oxidative addition of palladium to an electrophilic organic group .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific reactants and conditions used, but generally result in the formation of new organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-4-chloro-2,3-difluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2,3-difluorophenylboronic acid can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases.
Major Products:
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology and Medicine:
Drug Development: The biaryl structures formed from this compound are key intermediates in the synthesis of various pharmaceuticals.
Industry:
Comparison with Similar Compounds
- 4-Bromo-2,3-difluorophenylboronic acid
- 5-Chloro-2,3-difluorophenylboronic acid
- 4-Chloro-2,3-difluorophenylboronic acid
Uniqueness: 5-Bromo-4-chloro-2,3-difluorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity patterns and selectivity in cross-coupling reactions. This makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(5-bromo-4-chloro-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXSHZNLOMERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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